molecular formula C11H19NO3S B12605169 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine CAS No. 647025-14-7

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine

Katalognummer: B12605169
CAS-Nummer: 647025-14-7
Molekulargewicht: 245.34 g/mol
InChI-Schlüssel: OAXREGJJVFNJSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the But-2-yn-1-yloxy Group: This step involves the reaction of the piperidine derivative with but-2-yn-1-ol under suitable conditions to introduce the but-2-yn-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The but-2-yn-1-yloxy group and methanesulfonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both the but-2-yn-1-yloxy group and the methanesulfonyl group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

647025-14-7

Molekularformel

C11H19NO3S

Molekulargewicht

245.34 g/mol

IUPAC-Name

4-(but-2-ynoxymethyl)-1-methylsulfonylpiperidine

InChI

InChI=1S/C11H19NO3S/c1-3-4-9-15-10-11-5-7-12(8-6-11)16(2,13)14/h11H,5-10H2,1-2H3

InChI-Schlüssel

OAXREGJJVFNJSW-UHFFFAOYSA-N

Kanonische SMILES

CC#CCOCC1CCN(CC1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.